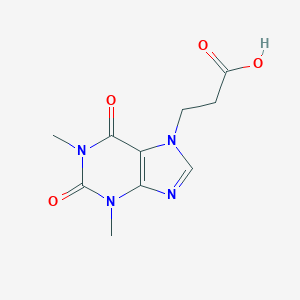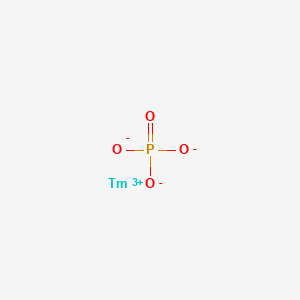
Thulium phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thulium phosphate is a rare earth metal compound that has gained significant attention in recent years due to its unique properties. It is a white crystalline powder that is insoluble in water and has a high melting point. Thulium phosphate has been studied extensively for its potential applications in various fields, including scientific research.
Mecanismo De Acción
The mechanism of action of thulium phosphate is not fully understood. However, it is believed that thulium ions in the compound can interact with other molecules and ions, leading to the formation of new compounds. Thulium phosphate has also been shown to have catalytic activity in various chemical reactions.
Biochemical and Physiological Effects:
Thulium phosphate has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that thulium ions can interact with biological molecules, including DNA and proteins. Thulium phosphate has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thulium phosphate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using various methods. Thulium phosphate is also insoluble in water, making it suitable for use in reactions that involve aqueous solutions. However, thulium phosphate is a rare earth metal compound, making it expensive and difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the study of thulium phosphate. One potential area of research is the development of new catalytic reactions using thulium phosphate as a catalyst. Thulium phosphate could also be used as a sensor material for the detection of various biomolecules, including proteins and DNA. Additionally, thulium phosphate could be used in the development of new optoelectronic devices with improved performance.
Métodos De Síntesis
The synthesis of thulium phosphate can be achieved through various methods, including solid-state reactions, hydrothermal synthesis, and co-precipitation. The solid-state reaction involves heating thulium oxide and phosphoric acid at high temperatures. Hydrothermal synthesis involves the use of high-pressure and high-temperature conditions to promote the reaction between thulium oxide and phosphoric acid. Co-precipitation involves the simultaneous precipitation of thulium and phosphate ions in a solution.
Aplicaciones Científicas De Investigación
Thulium phosphate has been extensively studied for its potential applications in scientific research. It has been used as a catalyst in various chemical reactions, including the synthesis of organic compounds. Thulium phosphate has also been used as a luminescent material in the development of optoelectronic devices. Additionally, thulium phosphate has been used as a sensor material for the detection of various gases and biomolecules.
Propiedades
Número CAS |
15883-44-0 |
|---|---|
Nombre del producto |
Thulium phosphate |
Fórmula molecular |
O4PTm |
Peso molecular |
263.906 g/mol |
Nombre IUPAC |
thulium(3+);phosphate |
InChI |
InChI=1S/H3O4P.Tm/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+3/p-3 |
Clave InChI |
OKBGNVIROKPBTK-UHFFFAOYSA-K |
SMILES |
[O-]P(=O)([O-])[O-].[Tm+3] |
SMILES canónico |
[O-]P(=O)([O-])[O-].[Tm+3] |
Otros números CAS |
15883-44-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



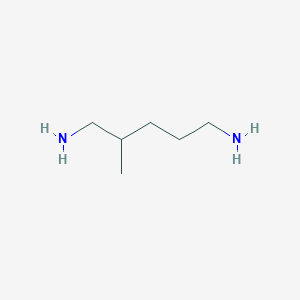
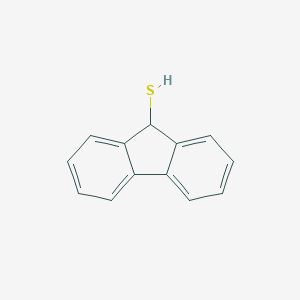
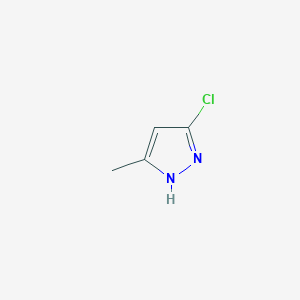
![7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one](/img/structure/B97952.png)
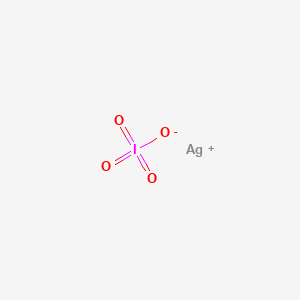
![1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B97958.png)
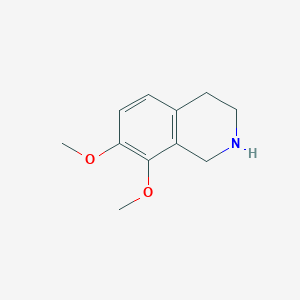
![4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide](/img/structure/B97962.png)
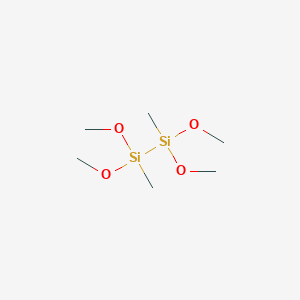
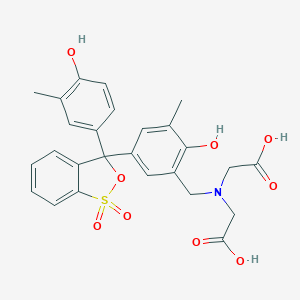
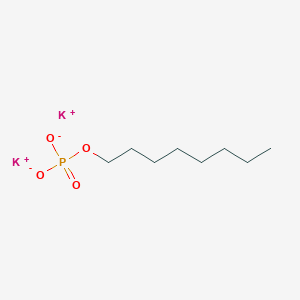
![Oxo[(tributylstannyl)oxy]borane](/img/structure/B97974.png)
